

In Vitro Kinase Selectivity Profile of (3S,4R)-Tofacitinib: A Technical Guide

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Compound of Interest

Compound Name: (3S,4R)-Tofacitinib

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This technical guide provides an in-depth overview of the in vitro kinase selectivity profile of **(3S,4R)-Tofacitinib**, a potent Janus kinase (JAK) inhibitor. The document details its inhibitory activity against a panel of kinases, outlines the experimental protocols used for these assessments, and visualizes the key signaling pathways and experimental workflows.

Introduction

(3S,4R)-Tofacitinib is a small molecule inhibitor of the Janus kinase family, playing a crucial role in the signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses.^{[1][2][3]} Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is integral to the pathophysiology of various autoimmune diseases.^{[1][4]} This guide focuses on the specific in vitro kinase selectivity of the (3S,4R)-enantiomer of Tofacitinib, providing quantitative data and methodological insights for research and development purposes.

Quantitative Kinase Selectivity Profile

The in vitro kinase inhibitory activity of **(3S,4R)-Tofacitinib** has been evaluated against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Janus Kinase (JAK) Family Inhibition

Tofacitinib demonstrates potent inhibition of JAK family members, with a particular selectivity for JAK1 and JAK3 over JAK2.[4][5]

Kinase	IC50 (nM)	Reference(s)
JAK1	112	[6]
JAK2	20	[6]
JAK3	1	[6]
TYK2	16-34	[7]

Selectivity Against a Broader Kinase Panel

Tofacitinib has been profiled against a wide range of kinases and has demonstrated a high degree of selectivity for the JAK family. While comprehensive kinase-wide screening data with specific IC50 values for hundreds of kinases is extensive, published data indicates that Tofacitinib does not significantly inhibit a large number of non-JAK kinases at concentrations where it potently inhibits JAKs.[8][9]

Note: A comprehensive list of all tested kinases is beyond the scope of this guide. Researchers are encouraged to consult specialized kinase profiling databases and literature for exhaustive kinase scan data.

Experimental Protocols

The following sections detail the methodologies for key in vitro kinase assays commonly used to determine the selectivity profile of inhibitors like **(3S,4R)-Tofacitinib**.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[11]

Protocol Overview:

- Kinase Reaction: A reaction mixture containing the kinase, substrate, ATP, and the test compound (Tofacitinib) is incubated.
- Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.[11]
- ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to initiate the luciferase reaction. This is incubated for 30-60 minutes at room temperature.[11]
- Signal Measurement: The luminescence is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the test compound.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to detect and characterize kinase inhibitors.[12]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high FRET signal. A test compound that binds to the kinase's ATP-binding site will compete with the tracer, leading to a decrease in the FRET signal.[12][13]

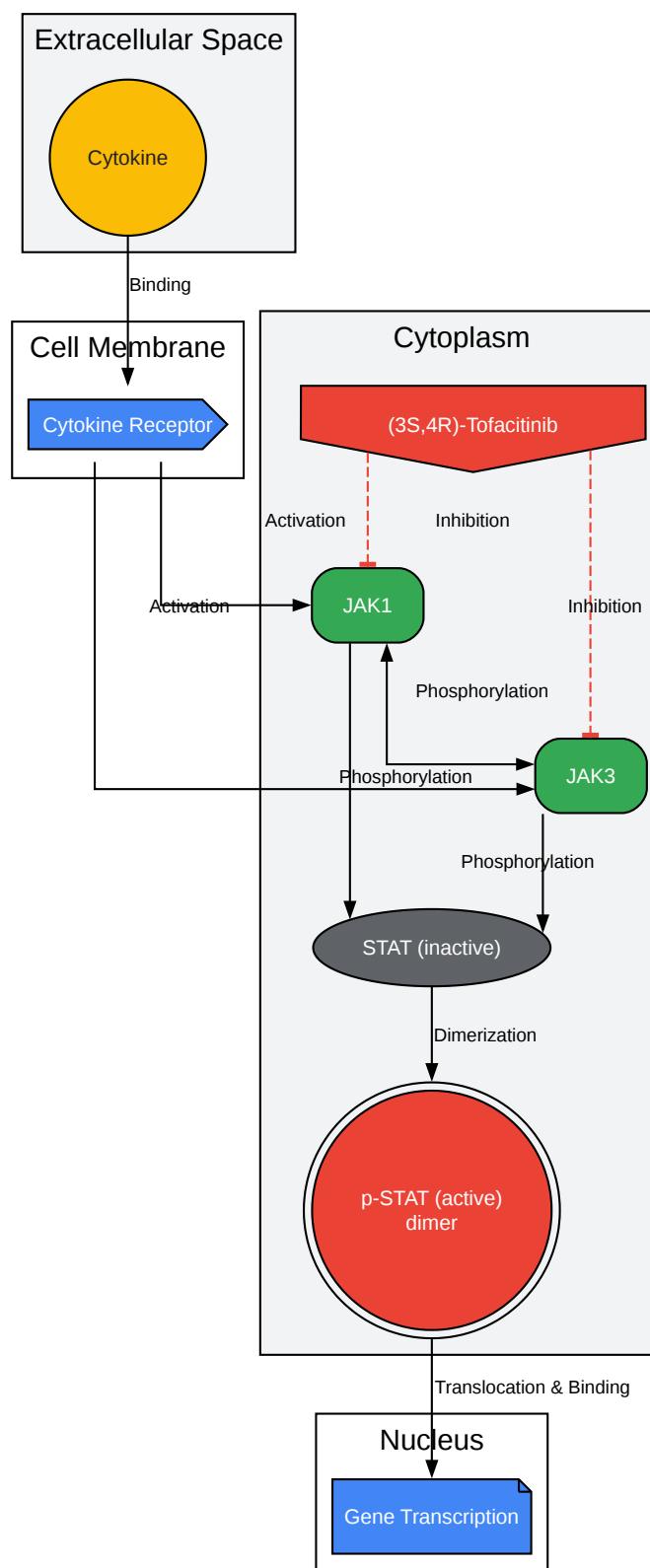
Protocol Overview:

- Reagent Preparation: Prepare solutions of the test compound (Tofacitinib), kinase/antibody mixture, and the fluorescent tracer.
- Assay Assembly: In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer.
- Incubation: Incubate the plate at room temperature for a specified period, typically 1 hour, to allow the binding reaction to reach equilibrium.[12]

- Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The decrease in the FRET signal is proportional to the inhibitory activity of the test compound.

Mandatory Visualizations

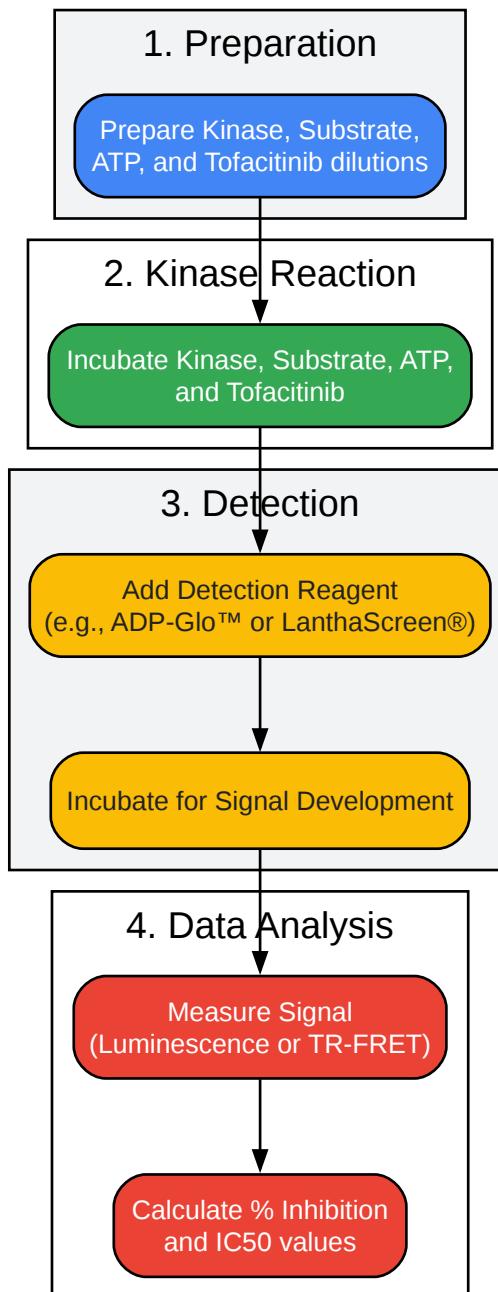
Signaling Pathways



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Caption: JAK-STAT signaling pathway and the inhibitory action of **(3S,4R)-Tofacitinib**.

Experimental Workflows



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Caption: General workflow for an in vitro kinase inhibitor screening assay.

Conclusion

(3S,4R)-Tofacitinib is a potent inhibitor of the Janus kinase family, demonstrating significant selectivity for JAK1 and JAK3. This selectivity profile, determined through robust in vitro assays such as the ADP-Glo™ and LanthaScreen® methods, underscores its targeted mechanism of action in modulating cytokine signaling. This technical guide provides a foundational understanding of the in vitro kinase selectivity of **(3S,4R)-Tofacitinib**, offering valuable data and methodological insights for professionals in the field of drug discovery and development.

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